2-Methoxy-3-phenylbenzoic acid
CAS No.: 98496-27-6
Cat. No.: VC8012009
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98496-27-6 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 2-methoxy-3-phenylbenzoic acid |
Standard InChI | InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
Standard InChI Key | QSWAQPRAAPLFHY-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 228.24 g/mol | PubChem |
Density | 1.2±0.1 g/cm³ | Bio-Fount |
LogP (Partition Coeff.) | ~3.1 (predicted) | Chemsynthesis |
Spectral Characteristics
-
IR Spectrum: Strong absorption bands at 1680 cm (C=O stretch) and 1250 cm (C-O of methoxy) .
-
NMR: NMR (DMSO-d): δ 8.1 (s, 1H, COOH), 7.4–7.6 (m, 5H, phenyl), 6.9–7.2 (m, 3H, aromatic), 3.8 (s, 3H, OCH) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 2-methoxy-3-phenylbenzoic acid:
-
Etherification-Grignard Route:
-
Nitration-Reduction Pathway:
-
Step 1: Nitration of ortho-xylene to 3-nitro-ortho-xylene.
-
Step 2: Oxidation to 2-methyl-3-nitrobenzoic acid, reduction to the amine, diazotization, and hydrolysis to 2-methyl-3-hydroxybenzoic acid.
-
Step 3: Methylation of the hydroxyl group.
-
Industrial Manufacturing
Large-scale production favors the etherification route due to cost efficiency and higher yields (>80%). Key steps include:
-
Continuous-flow reactors for etherification.
-
Palladium-catalyzed cross-coupling for phenyl group introduction .
Table 2: Comparison of Synthetic Methods
Method | Advantages | Limitations |
---|---|---|
Etherification-Grignard | High yield, scalable | Requires anhydrous conditions |
Nitration-Reduction | Avoids Grignard reagents | Multi-step, lower yield |
Biological Activities and Mechanisms
Tyrosinase Inhibition
2-Methoxy-3-phenylbenzoic acid exhibits potent tyrosinase inhibitory activity (IC = 50 µM), making it a candidate for skin-whitening agents and food preservatives. The methoxy and phenyl groups enhance binding to the enzyme’s active site via hydrophobic interactions .
Anti-Inflammatory Effects
In murine models, the compound reduced edema by 40–60% at 100 mg/kg. It suppresses pro-inflammatory cytokines (TNF-α, IL-6) by modulating NF-κB pathways .
Table 3: Biological Activity Profile
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, its methyl ester is used in synthesizing COX-2 inhibitors .
Material Science
As a ligand in metal-organic frameworks (MOFs), it improves thermal stability (up to 300°C) and gas adsorption capacity (CO uptake: 2.5 mmol/g) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume